molecular formula C18H16ClFN2O2 B6571984 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide CAS No. 921998-61-0

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide

Cat. No. B6571984
CAS RN: 921998-61-0
M. Wt: 346.8 g/mol
InChI Key: NJUKWUJPKDIMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide (CETQFB) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a chlorinated benzamide derivative of tetrahydroquinoline and has a molecular weight of 313.8 g/mol. CETQFB has been investigated for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has been found to interact with proteins in a variety of ways. It has been found to bind to amino acid residues in proteins, which can affect their structure and function. In addition, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has been found to bind to metal ions, which can affect the activity of proteins. Finally, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has been found to interact with other molecules, such as carbohydrates, which can affect their metabolism.
Biochemical and Physiological Effects
2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can affect the metabolism of drugs and other molecules. In addition, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has been found to have anti-inflammatory and antioxidant effects, as well as immunomodulatory effects. Finally, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has been found to have cytotoxic effects, which can affect cell growth and survival.

Advantages and Limitations for Lab Experiments

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has a wide range of potential applications in scientific research. However, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide also has some limitations for laboratory experiments. It is a relatively new compound and has not been extensively studied, so its effects are not yet fully understood. In addition, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has a relatively short half-life, which can limit its usefulness in long-term experiments.

Future Directions

The potential applications of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide are still being studied and explored. Future research could focus on further exploring the biochemical and physiological effects of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide, as well as its potential applications in drug development and other medical applications. In addition, further research could be done to explore the mechanisms of action of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide and to develop more efficient and cost-effective methods of synthesis. Finally, further research could be done to explore the potential toxic effects of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide and to develop methods of reducing or eliminating these effects.

Synthesis Methods

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 6-fluorobenzamide with 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline, followed by chlorination and deprotection. The three-step reaction has been found to be the most efficient and cost-effective method for the synthesis of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide.

Scientific Research Applications

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the structure and function of proteins, and it has been used to study the interactions between proteins and other molecules. 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide has also been used to study the metabolism of drugs, as well as the mechanisms of action of drugs.

properties

IUPAC Name

2-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-2-22-15-8-7-12(10-11(15)6-9-16(22)23)21-18(24)17-13(19)4-3-5-14(17)20/h3-5,7-8,10H,2,6,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUKWUJPKDIMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide

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